Methyl(pentan-2-yl)amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-5-6(2)7-3;/h6-7H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMLOTWGVLUDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130985-80-7 | |

| Record name | methyl(pentan-2-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl(pentan-2-yl)amine hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological effects of methyl(pentan-2-yl)amine hydrochloride. The information presented herein is intended for a scientific audience and is supported by available chemical data and literature.

Chemical Structure and Identification

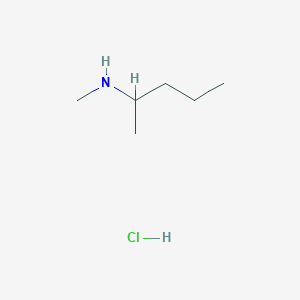

This compound is a secondary amine hydrochloride salt. The chemical structure consists of a pentane chain with a methylamino group attached to the second carbon atom.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-methylpentan-2-amine;hydrochloride | [1] |

| CAS Number | 130985-80-7 | [1] |

| Molecular Formula | C₆H₁₆ClN | [1] |

| InChI | InChI=1S/C6H15N.ClH/c1-4-5-6(2)7-3;/h6-7H,4-5H2,1-3H3;1H | [1] |

| InChIKey | AOMLOTWGVLUDQZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCC(C)NC.Cl | [1] |

Physicochemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 137.65 g/mol | [1] |

| Exact Mass | 137.0971272 Da | [1] |

| Topological Polar Surface Area | 12 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 51.9 | [1] |

| Isotope Atom Count | 0 | [1] |

| Defined Atom Stereocenter Count | 0 | [1] |

| Undefined Atom Stereocenter Count | 1 | [1] |

| Defined Bond Stereocenter Count | 0 | [1] |

| Undefined Bond Stereocenter Count | 0 | [1] |

| Covalently-Bonded Unit Count | 2 | [1] |

| Compound Is Canonicalized | Yes | [1] |

Synthesis and Characterization

The primary method for the synthesis of this compound is through the reductive amination of pentan-2-one with methylamine.

Experimental Protocol: Synthesis by Reductive Amination

The following is a representative experimental protocol for the synthesis of a secondary amine via reductive amination. This protocol is based on established methods for similar chemical transformations and should be adapted and optimized for the specific synthesis of this compound.

Caption: A plausible workflow for the synthesis of this compound.

Materials:

-

Pentan-2-one

-

Methylamine hydrochloride

-

Methanol

-

Sodium borohydride

-

Hydrochloric acid (concentrated and dilute)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve pentan-2-one (1 equivalent) and methylamine hydrochloride (1.2 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Add water to the residue and basify with a concentrated sodium hydroxide solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Salt Formation and Purification: Filter the drying agent and bubble dry hydrogen chloride gas through the ethereal solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Record the spectrum on a 300 or 400 MHz spectrometer. The expected signals would include a triplet for the terminal methyl group of the propyl chain, a multiplet for the adjacent methylene group, another multiplet for the next methylene group, a multiplet for the methine proton attached to the nitrogen and a terminal methyl group, a singlet for the N-methyl group, and a broad singlet for the N-H proton.

-

¹³C NMR: Record the spectrum on a 75 or 100 MHz spectrometer using the same sample. The spectrum should show six distinct carbon signals corresponding to the different carbon environments in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the free base (obtained by neutralizing the hydrochloride salt) in a volatile organic solvent such as methanol or dichloromethane.

-

GC Conditions: Use a non-polar or mid-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for instance, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.

-

MS Conditions: Use electron ionization (EI) at 70 eV. The expected fragmentation pattern for aliphatic amines typically involves alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For methyl(pentan-2-yl)amine, the major fragments would likely result from the loss of a propyl radical or a methyl radical from the molecular ion.

Biological Activity and Mechanism of Action

This compound is structurally related to other stimulant compounds and is presumed to act as a central nervous system (CNS) stimulant. Its pharmacological effects are likely mediated through its interaction with monoamine neurotransmitter systems.

Proposed Mechanism of Action

The proposed mechanism of action for this compound involves the release of the neurotransmitters norepinephrine and dopamine from presynaptic nerve terminals. It is believed to act as a norepinephrine-dopamine releasing agent (NDRA).

Caption: Proposed signaling pathway for this compound.

This proposed mechanism involves the following steps:

-

Uptake: Methyl(pentan-2-yl)amine enters presynaptic neurons via dopamine transporters (DAT) and norepinephrine transporters (NET).

-

Vesicular Disruption: Once inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the release of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.

-

Reverse Transport: The increased cytoplasmic concentrations of these neurotransmitters cause a reversal of the direction of DAT and NET, resulting in the efflux of dopamine and norepinephrine into the synaptic cleft.

-

Receptor Activation: The elevated levels of dopamine and norepinephrine in the synapse lead to increased activation of their respective postsynaptic receptors, resulting in the observed stimulant effects.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or chemical safety advice. All laboratory work should be conducted by qualified individuals in accordance with established safety protocols.

References

An In-depth Technical Guide to the Synthesis of N-methylpentan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methylpentan-2-amine hydrochloride, a key intermediate in various chemical and pharmaceutical applications. The primary synthesis pathway involves the reductive amination of 2-pentanone with methylamine, followed by conversion to its hydrochloride salt. This document details the experimental protocols for two common reduction methods: sodium borohydride reduction and catalytic hydrogenation.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is presented in Table 1.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Pentanone | Pentan-2-one | C₅H₁₀O | 86.13 | 101-105 | 0.809 |

| Methylamine | Methanamine | CH₅N | 31.06 | -6.3 | 0.662 (at 25°C) |

| N-methylpentan-2-amine | N-methylpentan-2-amine | C₆H₁₅N | 101.19 | 118-120 | ~0.752 |

| N-methylpentan-2-amine hydrochloride | N-methylpentan-2-amine;hydrochloride | C₆H₁₆ClN | 137.65 | Not Available | Not Available |

Synthesis Pathway

The synthesis of N-methylpentan-2-amine hydrochloride proceeds in two main stages: the formation of the N-methylpentan-2-amine free base via reductive amination, and its subsequent conversion to the hydrochloride salt.

The Stimulant Action of Methyl(pentan-2-yl)amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(pentan-2-yl)amine hydrochloride, also known as 1,3-dimethylbutylamine (DMBA), is a synthetic stimulant structurally related to methylhexanamine (DMAA). This document provides a comprehensive technical overview of its mechanism of action as a central nervous system stimulant. Based on available in vitro data, the primary mechanism of action for DMBA is the inhibition of the norepinephrine transporter (NET), with negligible effects on the dopamine transporter (DAT) and the serotonin transporter (SERT). Additionally, DMBA has been shown to be a weak partial agonist of the trace amine-associated receptor 1 (TAAR1). This guide summarizes the quantitative pharmacological data, details the experimental protocols used to derive this data, and provides visual representations of its molecular interactions and the workflows used to study them.

Introduction

This compound (DMBA) is an aliphatic amine that has been identified in various dietary supplements marketed for cognitive enhancement, weight loss, and improved athletic performance.[1] Its structural similarity to the banned stimulant 1,3-dimethylamylamine (DMAA) has raised significant safety concerns, as the pharmacological and toxicological profile of DMBA has not been extensively studied in humans.[2] Early animal studies from the 1940s indicated that DMBA possesses pressor effects, suggesting an influence on the cardiovascular system consistent with sympathomimetic amines.[1] This guide aims to consolidate the current scientific understanding of DMBA's mechanism of action at a molecular level, providing a technical resource for the research and drug development community.

Pharmacological Profile

The stimulant effects of DMBA are primarily attributed to its interaction with monoamine transporters and, to a lesser extent, with trace amine-associated receptors.

Monoamine Transporter Inhibition

In vitro studies have demonstrated that DMBA is a selective inhibitor of the norepinephrine transporter (NET). Its potency at the dopamine transporter (DAT) and the serotonin transporter (SERT) is significantly lower, indicating a primary noradrenergic mechanism of action.[3]

Table 1: Monoamine Transporter Inhibition Profile of 1,3-Dimethylbutylamine (DMBA) [3]

| Transporter | IC50 (µM) |

| Norepinephrine Transporter (NET) | 1.9 |

| Dopamine Transporter (DAT) | > 10 |

| Serotonin Transporter (SERT) | > 10 |

IC50: The half-maximal inhibitory concentration.

Trace Amine-Associated Receptor 1 (TAAR1) Activity

DMBA has been shown to act as a weak partial agonist at the human trace amine-associated receptor 1 (TAAR1). At high concentrations, it can elicit a partial response compared to the endogenous ligand, phenethylamine.

Table 2: TAAR1 Activation by 1,3-Dimethylbutylamine (DMBA)

| Receptor | Concentration (µM) | Efficacy (% of Phenethylamine Max) |

| TAAR1 | 300 | 20% |

Efficacy: The maximal response produced by the drug, expressed as a percentage of the maximal response produced by the full agonist phenethylamine.

Mechanism of Action Signaling Pathways

The primary stimulant effect of DMBA is mediated by its inhibition of norepinephrine reuptake. By blocking NET, DMBA increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced noradrenergic signaling. Its weak agonism at TAAR1 may also contribute to its overall pharmacological profile, though likely to a lesser extent given the high concentration required for activation.

References

N-methylpentan-2-amine HCl: A Technical Review of Biological Activity and Pharmacological Effects

Disclaimer: Scientific literature extensively detailing the biological and pharmacological properties of N-methylpentan-2-amine HCl is scarce. However, a significant body of research exists for the structurally similar and more widely known compound, 1,3-dimethylamylamine (DMAA), also known as methylhexanamine. Given the structural similarities, this document will primarily focus on the data available for DMAA as a surrogate to infer the potential effects of N-methylpentan-2-amine HCl, while clearly noting this extrapolation.

Executive Summary

N-methylpentan-2-amine HCl is a synthetic aliphatic amine. While direct research on this specific compound is limited, its structural analog, 1,3-dimethylamylamine (DMAA), has been studied for its sympathomimetic and central nervous system (CNS) stimulant effects. DMAA was originally developed as a nasal decongestant and later gained popularity as an ingredient in dietary and athletic performance supplements.[1][2] Its primary mechanism of action is believed to be the inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[3] It also exhibits inhibitory effects on the dopamine transporter (DAT).[3] These actions result in vasoconstriction, increased heart rate, and elevated blood pressure.[4][5] Pharmacokinetic studies in humans have characterized its oral absorption, distribution, and elimination.[1][6] This guide provides a comprehensive overview of the known biological activities and pharmacological effects of DMAA as a proxy for N-methylpentan-2-amine HCl, including available quantitative data, experimental methodologies, and visual representations of its mechanisms and study workflows.

Pharmacological Effects

The pharmacological effects of DMAA are primarily attributed to its sympathomimetic properties, which mimic the effects of the sympathetic nervous system.

Cardiovascular Effects

Oral administration of DMAA has been shown to induce dose-dependent increases in blood pressure.[4] A single oral dose of 50-75 mg can significantly elevate systolic blood pressure.[7] However, a 25 mg dose has been observed to have minimal impact on resting heart rate, blood pressure, or body temperature.[1][6] The vasoconstrictive properties of DMAA are the likely cause of these hypertensive effects.[4][5]

Central Nervous System Effects

As a CNS stimulant, DMAA is reported to enhance alertness and concentration.[7] These effects are consistent with its ability to increase the synaptic concentration of norepinephrine, a key neurotransmitter in regulating attention and arousal.

Mechanism of Action

DMAA is classified as an indirect sympathomimetic amine.[1] Its primary mechanism involves the modulation of monoamine neurotransmitter transporters.

Norepinephrine Transporter (NET) Inhibition

The most significant pharmacological action of DMAA is the inhibition of the norepinephrine transporter (NET).[3] By blocking NET, DMAA prevents the reuptake of norepinephrine from the synapse, leading to a prolonged and amplified noradrenergic signal. This increased norepinephrine activity is responsible for the observed cardiovascular and CNS stimulant effects.

Dopamine Transporter (DAT) Inhibition

In addition to its effects on NET, DMAA has also been shown to be a competitive inhibitor of the dopamine transporter (DAT).[3][5] While its affinity for DAT is lower than for NET, this inhibition contributes to an increase in synaptic dopamine levels, which may play a role in its stimulant properties.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from pharmacokinetic and pharmacodynamic studies of DMAA.

Table 1: Pharmacokinetic Parameters of a Single 25 mg Oral Dose of DMAA in Men

| Parameter | Mean Value (± SD) | Unit | Reference |

| Oral Clearance | 20.02 (± 5) | L/hr | [1][6] |

| Volume of Distribution | 236 (± 38) | L | [1][6] |

| Terminal Half-life (t½) | 8.45 (± 1.9) | hr | [1][6] |

| Time to Peak Concentration (Tmax) | 3 - 5 | hr | [1] |

| Peak Plasma Concentration (Cmax) | ~70 | ng/mL | [1][6] |

| Lag Time | 0.14 (± 0.13) | hr | [1][6] |

Table 2: Cardiovascular Effects of DMAA at Different Oral Doses

| Dose | Change in Systolic Blood Pressure | Change in Diastolic Blood Pressure | Change in Heart Rate | Reference |

| 25 mg | No significant change | No significant change | No significant change | [1][8] |

| 50 mg | ↑ ~7 mmHg | Not specified | No significant change | [8] |

| 75 mg | ↑ ~16 mmHg | Not specified | Not specified | [8] |

| 75 mg + 250 mg Caffeine | ↑ ~17% | Not specified | Not specified | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of DMAA.

Human Pharmacokinetic and Physiological Study

This protocol outlines a typical clinical study to determine the pharmacokinetic profile and physiological responses to oral DMAA administration.[1][6]

-

Subject Recruitment: Healthy male volunteers are recruited after providing written informed consent. Participants typically undergo a health screening and are instructed to refrain from strenuous exercise and the use of other supplements for a specified period before the study.[1][9]

-

Dosing and Administration: Following an overnight fast, subjects receive a single oral dose of DMAA (e.g., 25 mg) in capsule form.[1][6]

-

Sample Collection: Blood samples are collected at multiple time points before and up to 24 hours after DMAA ingestion.[1][6]

-

Physiological Monitoring: Resting heart rate, blood pressure, and body temperature are measured at regular intervals corresponding with blood sample collection.[1]

-

Plasma Analysis: Plasma is separated from blood samples and analyzed for DMAA concentration using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[1][6]

-

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, Tmax, and Cmax are calculated from the plasma concentration-time data. Physiological data are analyzed for significant changes over time.[1]

In Vitro Dopamine Transporter (DAT) Inhibition Assay

This protocol describes a cell-based assay to measure the inhibitory effect of a compound on the dopamine transporter.[3]

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate growth medium.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight to form a confluent monolayer.

-

Compound Incubation: The growth medium is removed, and cells are washed. The test compound (DMAA) at various concentrations is then added to the wells and incubated for a predetermined time (e.g., 10-20 minutes) at 37°C.

-

Radioligand Uptake: A solution containing a radiolabeled dopamine analog (e.g., ³H-DA) is added to the wells, and the uptake is allowed to proceed for a short period (e.g., 10 minutes).

-

Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Scintillation Counting: The amount of radioactivity in the cell lysate is quantified using a scintillation counter.

-

Data Analysis: The inhibitory concentration (IC₅₀) of the test compound is determined by plotting the percentage of inhibition of radioligand uptake against the concentration of the compound. Non-specific uptake is determined in the presence of a known potent DAT inhibitor like cocaine.[3]

Toxicology and Safety Concerns

The use of DMAA in dietary supplements has raised significant safety concerns, leading to its ban in several countries.[1] Adverse events reported in association with DMAA-containing products include cardiovascular problems such as increased blood pressure, shortness of breath, tightening in the chest, and in severe cases, heart attack and cerebral hemorrhage.[2][4] The stimulant effects may also pose risks for individuals with underlying cardiovascular conditions, glaucoma, or those scheduled for surgery.[10] The LD₅₀ in animal studies has been reported as 39 mg/kg for intravenous administration and 185 mg/kg for intraperitoneal administration.[6]

Conclusion

While specific data on N-methylpentan-2-amine HCl is lacking, the extensive research on its close structural analog, 1,3-dimethylamylamine (DMAA), provides a strong basis for understanding its likely pharmacological profile. As an indirect sympathomimetic, its primary mechanism of action is the inhibition of norepinephrine and, to a lesser extent, dopamine transporters. This leads to pronounced cardiovascular and CNS stimulant effects. The quantitative data from human studies highlight a dose-dependent increase in blood pressure. The detailed experimental protocols provide a framework for future research and validation. Given the significant safety concerns and regulatory actions against DMAA, any use or further development of N-methylpentan-2-amine HCl would necessitate rigorous preclinical and clinical safety evaluations.

References

- 1. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bfr.bund.de [bfr.bund.de]

- 5. researchgate.net [researchgate.net]

- 6. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rivm.nl [rivm.nl]

- 8. heraldopenaccess.us [heraldopenaccess.us]

- 9. Impact of a Dietary Supplement Containing 1,3-Dimethylamylamine on Blood Pressure and Bloodborne Markers of Health: a 10-Week Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Genesis of Aliphatic Amine Hydrochlorides: A Technical Guide to Their Historical Context and Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mid-19th century marked a pivotal era in organic chemistry, witnessing the groundbreaking discovery and synthesis of aliphatic amines. This technical guide delves into the historical context surrounding the initial isolation and characterization of aliphatic amine hydrochlorides, compounds that have become fundamental building blocks in modern drug development. We will explore the pioneering work of Charles-Adolphe Wurtz and August Wilhelm von Hofmann, detailing their original experimental protocols and the quantitative data that laid the foundation for our understanding of these crucial molecules. This guide also presents a logical framework for the early synthetic pathways and the fundamental principles of their formation and analysis.

Historical Context: The Dawn of Organic Synthesis

The 1840s and 1850s were a period of intense investigation into the nature of organic compounds. Chemists were beginning to unravel the structures of molecules and develop methods for their artificial synthesis, moving away from the doctrine of vitalism which held that organic compounds could only be produced by living organisms. It was within this revolutionary scientific landscape that the study of "volatile organic bases" or "compound ammonias" took center stage.

Charles-Adolphe Wurtz and the First Synthetic Amines (1849)

In 1849, the French chemist Charles-Adolphe Wurtz reported the first successful synthesis of simple aliphatic amines, namely methylamine and ethylamine.[1][2] His work, published in the Comptes rendus de l'Académie des Sciences, provided conclusive evidence that ammonia could be alkylated, opening a new chapter in the understanding of organic bases.[1] Wurtz's discovery was a crucial step in establishing the "ammonia type" theory, which classified organic compounds based on their relationship to simpler inorganic molecules like ammonia.

August Wilhelm von Hofmann and the Systematic Study of Amines

Building upon Wurtz's discovery, the German chemist August Wilhelm von Hofmann conducted extensive and systematic investigations into the synthesis and properties of a wide range of aliphatic amines.[3] In his seminal 1850 paper, "Researches regarding the molecular constitution of the volatile organic bases," published in the Philosophical Transactions of the Royal Society, Hofmann detailed the preparation of primary, secondary, and tertiary amines by reacting alkyl halides with ammonia.[4][5][6] His meticulous work established the structural relationships between these different classes of amines and ammonia, solidifying the concept of a homologous series of organic bases.

Foundational Experimental Protocols

The experimental methods employed by Wurtz and Hofmann, though rudimentary by modern standards, were ingeniously designed for the equipment available at the time. The formation of the hydrochloride salt was a critical step for the isolation, purification, and characterization of these volatile and often gaseous amines.

Wurtz's Synthesis of Ethylamine and its Hydrochloride (1849)

Wurtz's synthesis involved the reaction of ethyl isocyanate with potassium hydroxide. The resulting ethylamine was a volatile gas that was collected and characterized. To facilitate its handling and analysis, Wurtz converted the gaseous amine into its crystalline hydrochloride salt.

Experimental Protocol:

-

Reaction: Ethyl isocyanate was heated with a concentrated solution of potassium hydroxide.

-

Distillation: The volatile ethylamine gas was distilled from the reaction mixture.

-

Gas Collection: The evolved gas was passed through a series of tubes, including one containing potassium hydroxide to remove any water and unreacted starting materials.

-

Hydrochloride Formation: The purified ethylamine gas was then passed into a solution of hydrochloric acid.

-

Isolation: The resulting solution was evaporated, yielding crystalline ethylamine hydrochloride.

Hofmann's Synthesis of Diethylamine and its Hydrochloride (1850)

Hofmann's method for producing a mixture of amines involved the reaction of an alkyl halide with ammonia in a sealed tube under pressure. He then separated the resulting primary, secondary, and tertiary amines. The hydrochloride salts were instrumental in their separation and purification.

Experimental Protocol:

-

Reaction: Ethyl bromide was heated with an alcoholic solution of ammonia in a sealed glass tube at high temperatures.

-

Separation of Free Amines: The resulting mixture of amine hydrobromides was treated with a strong base (e.g., sodium hydroxide) to liberate the free amines.

-

Fractional Distillation: The mixture of free amines (ethylamine, diethylamine, and triethylamine) was separated by fractional distillation based on their different boiling points.

-

Hydrochloride Formation: To purify a specific amine, such as diethylamine, the corresponding fraction was collected and treated with hydrochloric acid.

-

Crystallization: The diethylamine hydrochloride was then isolated by crystallization from a suitable solvent.

Quantitative Data from Early Discoveries

The quantitative analysis performed by these early chemists was crucial for establishing the elemental composition and molecular formulas of the newly synthesized compounds.

| Compound | Discoverer(s) | Year | Reported Melting Point (°C) | Reported Boiling Point (°C) | Solubility (in water) | Notes |

| Methylamine Hydrochloride | Wurtz | 1849 | ~225-230 | - | Very soluble | Wurtz described it as crystalline plates. Modern data confirms a melting point in the range of 227-231 °C. |

| Ethylamine Hydrochloride | Wurtz | 1849 | ~108 | - | Very soluble | Described as deliquescent crystals. Modern data reports a melting point of 109-111 °C. |

| Diethylamine Hydrochloride | Hofmann | 1850 | ~222-224 | - | Very soluble | Hofmann characterized it as long, needle-like crystals. Modern data shows a melting point of 223-227 °C. |

Early Analytical and Characterization Methods

In the mid-19th century, the tools available for chemical analysis were limited. The primary methods for characterizing new compounds included:

-

Elemental Analysis: Combustion analysis to determine the percentage of carbon, hydrogen, and nitrogen. This was a cornerstone of establishing the empirical formula.

-

Salt Formation and Analysis: The formation of crystalline salts, such as hydrochlorides and platinichlorides, was a key method for purification and gravimetric analysis. The well-defined crystalline nature of these salts allowed for accurate determination of their composition.

-

Boiling Point and Melting Point Determination: These physical constants were important indicators of purity.

-

Vapor Density Measurements: This technique was used to estimate the molecular weight of volatile compounds.

Logical Relationships and Experimental Workflows

The discovery and characterization of aliphatic amine hydrochlorides followed a logical progression from synthesis to purification and analysis.

Caption: General workflow for the 19th-century synthesis and characterization of aliphatic amine hydrochlorides.

Role in Early Drug Development and Physiological Studies

While the concept of specific signaling pathways and receptor-targeted drug design was non-existent in the 19th century, the physiological effects of newly discovered compounds were of great interest. Early toxicological and pharmacological studies were often descriptive, noting the observable effects on living organisms.

Information on the specific physiological actions of simple aliphatic amines from this period is scarce in readily available literature. However, the study of alkaloids (naturally occurring amines) was a significant area of research, and the synthetic amines were seen as simpler analogs that could help in understanding the properties of these more complex molecules. The ability to form water-soluble hydrochloride salts was a critical enabling feature for any potential medicinal application, as it allowed for the preparation of injectable solutions and facilitated administration. The true impact of aliphatic amine hydrochlorides in drug development would be realized much later, with the advent of medicinal chemistry and the understanding of structure-activity relationships.

Conclusion

The discovery of aliphatic amines and their hydrochlorides by Charles-Adolphe Wurtz and August Wilhelm von Hofmann was a landmark achievement in the history of organic chemistry. Their meticulous experimental work not only introduced a new class of organic compounds but also provided the foundational synthetic and analytical techniques that would be refined and expanded upon by future generations of chemists. The conversion of volatile and reactive amines into stable, crystalline hydrochlorides was a crucial step that enabled their proper characterization and handling. While their immediate application in medicine was limited by the nascent state of pharmacology, the principles established in the mid-19th century laid the essential groundwork for the development of the vast array of amine-containing pharmaceuticals that are indispensable today. This historical perspective provides valuable context for modern researchers, highlighting the ingenuity and perseverance of the pioneers who first charted this fundamental area of chemical science.

References

- 1. Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) [redalyc.org]

- 2. Wurtz, Charles Adolphe [canov.jergym.cz]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

Advancing CNS Disorder Research: A Technical Guide to Emerging Applications

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of promising research applications in the field of Central Nervous System (CNS) disorders. It details advanced experimental models, key signaling pathways, and innovative therapeutic strategies, presenting a comprehensive resource for accelerating the discovery of novel treatments for neurodegenerative and neuropsychiatric conditions.

Advanced In Vitro and In Vivo Models for CNS Disorders

The development of sophisticated preclinical models that more accurately recapitulate human CNS pathology is paramount for translational research. Current cutting-edge approaches are moving beyond traditional 2D cell cultures to embrace three-dimensional and complex multi-cellular systems.

Induced Pluripotent Stem Cell (iPSC)-Derived Neural Cultures

Patient-derived iPSCs offer an unparalleled opportunity to model the specific genetic background of CNS disorders. These cells can be differentiated into various neural cell types, including neurons and glial cells, providing a platform for disease modeling and drug screening.

Experimental Protocol: Differentiation of iPSCs into Mixed Neuronal and Glial Cultures

This protocol outlines the differentiation of human iPSCs into a mixed culture of neurons and glia.

-

Embryoid Body (EB) Formation:

-

Culture hiPSCs to 80-90% confluency.

-

Treat with a cell dissociation reagent to lift colonies.

-

Transfer colony fragments to an ultra-low attachment plate in EB formation medium supplemented with a ROCK inhibitor (e.g., Y-27632) to promote cell survival.

-

Incubate for 24-48 hours to allow EB formation.

-

-

Neural Induction:

-

Transfer EBs to a new low-attachment plate containing neural induction medium. This medium typically contains dual SMAD inhibitors (e.g., Noggin and SB431542) to direct differentiation towards the neural lineage.

-

Culture for 5-7 days, changing the medium every other day.

-

-

Neural Stem Cell (NSC) Expansion:

-

Dissociate the resulting neural rosettes into single cells.

-

Plate the NSCs onto a coated surface (e.g., Geltrex or Matrigel) in NSC expansion medium containing growth factors like EGF and bFGF.

-

Expand the NSCs for several passages to generate a sufficient number of cells.

-

-

Neuronal and Glial Differentiation:

-

Plate the NSCs on a suitable coating matrix (e.g., poly-L-ornithine and laminin).

-

Culture in a neural differentiation medium, which typically lacks EGF and bFGF and may contain factors like BDNF, GDNF, and dibutyryl-cAMP to promote neuronal maturation.

-

For astrocyte differentiation, culture NSCs in an astrocyte differentiation medium containing serum (e.g., FBS).

-

For oligodendrocyte differentiation, specific growth factors such as PDGF-AA, IGF-1, and T3 are required.

-

For a mixed culture, a sequential or combined addition of differentiation factors can be employed. A common approach is to first differentiate for a period in neuronal differentiation medium, followed by a switch to a medium that also supports glial cell survival and maturation.

-

Cerebral Organoids

Cerebral organoids are 3D, self-organizing structures derived from pluripotent stem cells that mimic the early stages of human brain development. They provide a unique model to study complex cell-cell interactions and developmental processes in both healthy and diseased states.

Experimental Protocol: Cerebral Organoid Culture

This protocol details the generation of cerebral organoids from human pluripotent stem cells (hPSCs).

-

Embryoid Body (EB) Formation:

-

Dissociate hPSCs into a single-cell suspension.

-

Plate a defined number of cells (e.g., 9,000 cells/well) in a 96-well ultra-low attachment, round-bottom plate in EB formation medium containing a ROCK inhibitor.

-

Incubate for 2 days to allow the formation of uniform EBs.

-

-

Neural Induction:

-

Transfer the EBs to a 24-well ultra-low attachment plate containing neural induction medium.

-

Culture for 5 days to promote the formation of the neuroectoderm.

-

-

Matrigel Embedding and Expansion:

-

Transfer the neuroectodermal tissues to a droplet of Matrigel on a strip of Parafilm.

-

Incubate for 20 minutes at 37°C to allow the Matrigel to solidify.

-

Transfer the embedded organoids to a spinning bioreactor or an orbital shaker containing cerebral organoid differentiation medium. This provides enhanced nutrient and oxygen exchange.

-

-

Long-term Maturation:

-

Continue to culture the organoids in the bioreactor or on the shaker for weeks to months.

-

Change the medium every 3-4 days. During this time, the organoids will expand and develop distinct brain regions.

-

Key Signaling Pathways in CNS Disorders

Understanding the molecular signaling pathways that are dysregulated in CNS disorders is crucial for identifying novel therapeutic targets.

Microglial Activation in Alzheimer's Disease

Chronic neuroinflammation, driven by the activation of microglia, is a key pathological feature of Alzheimer's disease (AD). Several signaling pathways are implicated in this process.[1][2]

Diagram: Microglial Activation Signaling in AD

Caption: Signaling pathways in microglial activation in Alzheimer's disease.

NMDA Receptor Signaling in Synaptic Plasticity

N-methyl-D-aspartate (NMDA) receptor-dependent synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is fundamental for learning and memory. Dysregulation of this process is implicated in numerous CNS disorders.

Diagram: NMDA Receptor-Mediated LTP Induction

Caption: Simplified signaling cascade for NMDA receptor-dependent LTP.

Innovative Therapeutic Strategies

The development of novel therapeutic modalities is essential to address the unmet medical needs in CNS disorders. Nanoparticle-based drug delivery and gene therapies are at the forefront of these efforts.

Nanoparticle-Mediated Drug Delivery to the CNS

The blood-brain barrier (BBB) represents a major obstacle to the delivery of therapeutics to the brain. Nanoparticles, such as liposomes and polymeric nanoparticles, can be engineered to overcome this barrier and deliver drugs to their target sites within the CNS.

Experimental Protocol: Formulation of PLGA Nanoparticles for CNS Drug Delivery

This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.

-

Organic Phase Preparation:

-

Dissolve a specific amount of PLGA polymer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

If encapsulating a hydrophobic drug, dissolve it in this organic phase as well.

-

-

Aqueous Phase Preparation:

-

Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188) to stabilize the emulsion.

-

-

Emulsification:

-

Add the organic phase to the aqueous phase while homogenizing at high speed or sonicating. This creates an oil-in-water (o/w) emulsion. The size of the resulting nanoparticles is influenced by the sonication power and duration.

-

-

Solvent Evaporation:

-

Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the PLGA polymer and the formation of solid nanoparticles.

-

-

Nanoparticle Collection and Purification:

-

Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug. This is typically done by repeated cycles of centrifugation and resuspension.

-

-

Lyophilization (Optional):

-

For long-term storage, the purified nanoparticles can be lyophilized (freeze-dried) with a cryoprotectant (e.g., sucrose or trehalose) to obtain a dry powder.

-

Diagram: Workflow for Nanoparticle-Mediated CNS Drug Delivery

Caption: Workflow for nanoparticle-mediated drug delivery to the CNS.

Quantitative Analysis of Preclinical Therapeutic Efficacy

The rigorous evaluation of novel therapeutics in preclinical models is essential for their translation to the clinic. The following tables summarize quantitative data from preclinical studies of promising therapeutic strategies for several CNS disorders.

Table 1: Preclinical Efficacy of Alpha-Synuclein Targeted Therapies in Parkinson's Disease Models

| Therapeutic Agent | Model | Route of Administration | Key Outcomes | Reference |

| Anti-α-synuclein Antibody (BIIB054) | AAV-α-synuclein rat model | Intravenous | Reduction of α-synuclein pathology | [3] |

| Passive Immunization | Transgenic α-synuclein mice | Intraperitoneal | Lowered intracellular α-synuclein aggregates and rescued motor dysfunction | [4] |

| Ambroxol (GCase chaperone) | - | - | Increases GCase levels, which can reduce α-synuclein | [5] |

Table 2: Preclinical Efficacy of Huntingtin-Lowering Therapies in Huntington's Disease Models

| Therapeutic Agent | Model | Route of Administration | Key Outcomes | Reference |

| Antisense Oligonucleotide (ASO) | YAC128 mouse model | Intracerebroventricular | Amelioration of behavioral deficits | [6][7] |

| ASO (IONIS-HTTRx) | R6/2 mouse model | Intracerebroventricular | Dose-dependent reduction of mutant huntingtin | [8] |

| Small Molecule Inhibitors (SPI-24, SPI-77) | BACHD mouse model | Subcutaneous or Oral | Delayed disease deterioration | [9] |

| Anti-Htt shRNA (AAV5-mediated) | R6/1 transgenic mice | Intrastriatal | Lowered mutant HTT mRNA by 78% and protein by 28% | [10] |

Table 3: Preclinical Efficacy of Therapeutics in Amyotrophic Lateral Sclerosis (ALS) Models

| Therapeutic Agent | Model | Route of Administration | Key Outcomes | Reference |

| Antisense Oligonucleotide (Tofersen) | SOD1G93A rat model | Intrathecal | Increased survival by up to 64 days | [11] |

| Next-generation SOD1 ASOs | SOD1G93A mice and rats | - | Extended survival by >50 days in rats and almost 40 days in mice | [12] |

| AKV9 (formerly NU-9) | SOD1G93A mouse upper motor neurons (in vitro) | - | Improved UMN health more effectively than riluzole or edaravone | [2][13] |

| Anti-miR-155 | SOD1(G93A) mice | Intraventricular | Extended survival by 10 days and disease duration by 15 days (38%) | [14] |

Biomarker Discovery and Application

The identification and validation of reliable biomarkers are critical for early diagnosis, monitoring disease progression, and as surrogate endpoints in clinical trials.

Diagram: Workflow for Proteomics-Based Biomarker Discovery

Caption: A typical workflow for the discovery and validation of protein biomarkers.

Conclusion

The research landscape for CNS disorders is rapidly evolving, driven by innovations in disease modeling, a deeper understanding of molecular pathways, and the development of novel therapeutic strategies. The integration of these advanced methodologies holds the promise of accelerating the translation of basic research discoveries into effective treatments for patients with these devastating conditions. This guide serves as a foundational resource for professionals in the field, providing both the conceptual framework and the practical details necessary to harness these powerful new tools.

References

- 1. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alsnewstoday.com [alsnewstoday.com]

- 3. Quantitative systems pharmacology model of α‐synuclein pathology in Parkinson's disease‐like mouse for investigation of passive immunotherapy mechanisms | Semantic Scholar [semanticscholar.org]

- 4. Alpha-Synuclein Targeting Therapeutics for Parkinson's Disease and Related Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Will Targeting Alpha-Synuclein Lead to Effective Parkinson’s Disease Therapies? | MDedge [mdedge.com]

- 6. researchgate.net [researchgate.net]

- 7. Antisense oligonucleotide-mediated correction of transcriptional dysregulation is correlated with behavioral benefits in the YAC128 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Huntingtin-Lowering Therapies for Huntington Disease: A Review of the Evidence of Potential Benefits and Risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lowering mutant huntingtin by small molecules relieves Huntington’s disease symptoms and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of huntingtin-lowering: what do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Models to Support Newly Approved Therapy for ALS: The SOD1 Rat | Taconic Biosciences [taconic.com]

- 12. Antisense oligonucleotides extend survival and reverse decrement in muscle response in ALS models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl(pentan-2-yl)amine Hydrochloride: Synonyms, Properties, and Synthetic and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl(pentan-2-yl)amine hydrochloride, a compound of interest in various scientific domains. This document collates its nomenclature, physicochemical properties, synthetic methodologies, and known biological activities, presenting the information in a structured format for researchers, scientists, and professionals in drug development.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and databases. A clear understanding of this nomenclature is crucial for accurate identification and information retrieval.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | N-methylpentan-2-amine;hydrochloride[1] |

| CAS Number | 130985-80-7[1][2] |

| Synonyms | This compound[1] |

| N-Methyl-2-pentanamine hydrochloride[2] | |

| 2-N-Methylaminopentane hydrochloride[2] | |

| N-methyl-N-(1-methylbutyl)amine hydrochloride[1] | |

| Molecular Formula | C₆H₁₆ClN[1] |

| InChI Key | AOMLOTWGVLUDQZ-UHFFFAOYSA-N[1][2] |

| European Community (EC) Number | 834-876-8[1] |

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and behavior in biological systems.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 137.65 g/mol | [1][3] |

| Melting Point | 150-175°C | [4] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [4] |

| Appearance | White to Pale Beige Solid | [4] |

| Predicted XlogP | 1.5 | [5] |

| Predicted Boiling Point | 110.7 ± 8.0 °C at 760 mmHg |

Synthesis and Experimental Protocols

The primary synthetic route to Methyl(pentan-2-yl)amine and its hydrochloride salt is through reductive amination.

General Experimental Protocol for Reductive Amination

Reductive amination involves the reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding amine. For the synthesis of N-methylpentan-2-amine, this typically involves the reaction of 2-pentanone with methylamine.

Workflow for Reductive Amination

Methodology:

-

Imine Formation: 2-Pentanone is reacted with methylamine in a suitable solvent. This reaction is often carried out under mildly acidic conditions to facilitate the formation of the imine intermediate.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. This selectively reduces the imine to the secondary amine, N-methylpentan-2-amine.

-

Salt Formation: The resulting free base is then treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.

-

Purification: The final product is typically purified by recrystallization or chromatography.

Biological Activity and Signaling Pathways

This compound is known to act as a stimulant, primarily through its interaction with monoamine neurotransmitter systems. It has also been shown to have affinity for the sigma-1 receptor.

Interaction with Dopamine and Norepinephrine Transporters

The compound is believed to increase the synaptic levels of dopamine and norepinephrine. This can occur through inhibition of the respective transporters (DAT and NET) or by acting as a substrate for these transporters, leading to reverse transport.

Sigma-1 Receptor Interaction

Methyl(pentan-2-yl)amine has been shown to have a binding affinity (Ki) of 120 ± 15 nM for the sigma-1 receptor. Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in modulating calcium signaling and neuronal plasticity.[6] Ligand binding to the sigma-1 receptor can influence a variety of downstream signaling pathways.

Analytical Methodologies

The quantification and characterization of this compound in various matrices are essential for research and quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of amines.

General HPLC Protocol

A general reversed-phase HPLC method can be adapted for the analysis of this compound.

Table 3: General HPLC Parameters for Amine Analysis

| Parameter | Description |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Detection | UV detection is often challenging for simple amines due to the lack of a strong chromophore. Derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride) can be employed for enhanced sensitivity. Alternatively, mass spectrometry (LC-MS) provides high selectivity and sensitivity without the need for derivatization. |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Experimental Workflow for HPLC Analysis

References

- 1. This compound | C6H16ClN | CID 42919600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 130985-80-7 | Benchchem [benchchem.com]

- 3. 2-Methylpentan-2-amine hydrochloride | C6H16ClN | CID 13778902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-2-methylpentane hydrochloride, 2-Methylpentan-2-amine hydrochloride CAS#: 112306-54-4 [chemicalbook.com]

- 5. PubChemLite - this compound (C6H15N) [pubchemlite.lcsb.uni.lu]

- 6. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl(pentan-2-yl)amine Hydrochloride: Application Notes and Protocols for Research Professionals

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Methyl(pentan-2-yl)amine hydrochloride. This compound serves as a valuable building block in medicinal chemistry and a tool for investigating the pharmacology of monoamine systems.

This compound, a secondary amine salt, is of significant interest in neuropharmacology and medicinal chemistry due to its structural similarity to known sympathomimetic amines and monoamine reuptake inhibitors. Its synthesis is a critical step for further investigation into its biological activities and potential as a scaffold for novel therapeutics. The primary route for its preparation is through the reductive amination of 2-pentanone with methylamine.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-methylpentan-2-amine hydrochloride |

| CAS Number | 130985-80-7 |

| Molecular Formula | C₆H₁₆ClN |

| Molecular Weight | 137.65 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

Table 2: Summary of a Typical Reductive Amination Synthesis

| Parameter | Value |

| Starting Materials | 2-Pentanone, Methylamine hydrochloride, Sodium borohydride |

| Solvent | Methanol |

| Reaction Time | 12-24 hours |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Typical Yield | 60-75% |

| Purification Method | Acid-base extraction followed by crystallization |

| Purity (by GC-MS) | >98% |

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol details a one-pot reductive amination of 2-pentanone using methylamine hydrochloride and sodium borohydride as the reducing agent.

Materials:

-

2-Pentanone (1.0 eq)

-

Methylamine hydrochloride (1.2 eq)

-

Sodium borohydride (1.5 eq)

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (e.g., 2M aqueous solution)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-pentanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous methanol. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 20 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Acid-Base Extraction: To the aqueous residue, add a sufficient amount of a strong base, such as a 2M sodium hydroxide solution, to achieve a pH greater than 12. This will deprotonate the amine hydrochloride, yielding the free amine. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude free amine as an oil.

-

Salt Formation and Crystallization: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether. Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Postulated Signaling Pathway

Methyl(pentan-2-yl)amine, due to its structural characteristics, is hypothesized to act as a monoamine releasing agent. This class of compounds typically interacts with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the synaptic concentration of these neurotransmitters.

Caption: Postulated mechanism of Methyl(pentan-2-yl)amine as a dopamine releasing agent.

Application Notes and Protocols for the Analytical Detection of Aliphatic Amines in Biological Samples

Introduction

Aliphatic amines are a class of organic compounds derived from ammonia by replacing one or more hydrogen atoms with alkyl groups. They are involved in numerous biological processes and can serve as biomarkers for various physiological and pathological states. The accurate and sensitive quantification of these amines in complex biological matrices such as blood, urine, and tissue is crucial for clinical diagnostics, biomedical research, and drug development. However, their analysis is often challenging due to their high polarity, volatility, and lack of strong chromophores or fluorophores. This document provides detailed application notes and protocols for the determination of aliphatic amines using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Capillary Electrophoresis (CE) with laser-induced fluorescence detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For aliphatic amines, derivatization is typically required to increase their volatility and thermal stability, and to improve chromatographic peak shape and detection sensitivity.[1]

Application Note: GC-MS Analysis of Short-Chain Aliphatic Amines using PFBOC Derivatization

This method is suitable for the highly sensitive determination of low molecular weight short-chain aliphatic amines (SCAAs) in aqueous biological samples. Derivatization with pentafluorobenzoyl chloride (PFBOC) converts the polar amines into less polar, more volatile derivatives with excellent electron-capturing properties, making them ideal for GC-MS analysis.[2][3]

Experimental Workflow: GC-MS with PFBOC Derivatization

Protocol: PFBOC Derivatization for GC-MS Analysis[2][3]

1. Reagents and Materials:

-

Pentafluorobenzoyl chloride (PFBOC)

-

Bicarbonate buffer (pH 10.5)

-

Extraction solvent (e.g., isooctane)

-

Sodium chloride

-

Biological sample (e.g., urine, plasma)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation and Derivatization:

-

Place an aliquot of the biological sample into a sample vial.

-

Add bicarbonate buffer to adjust the pH to 10.5.

-

Add NaCl to saturate the aqueous phase, which enhances extraction efficiency.

-

Add the PFBOC reagent (dissolved in an appropriate solvent).

-

Vortex the mixture to facilitate the derivatization reaction. The reaction is typically fast.

-

Incubate the mixture. Optimization of time and temperature may be required, but it is often performed at room temperature.

3. Extraction:

-

Perform immersed solvent microextraction by introducing a small volume of an appropriate organic solvent (e.g., isooctane).

-

Agitate the sample to transfer the PFBOC-amine derivatives from the aqueous phase to the organic microdrop.

-

Carefully retract the microdrop containing the extracted derivatives into the syringe.

4. GC-MS Analysis:

-

Inject the extracted sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to increase sensitivity and selectivity.

-

Quantitative Data for GC-MS Methods

| Analyte(s) | Matrix | Derivatization Agent | Limit of Detection (LOD) | Linear Range | Recovery (%) | Reference |

| Short-Chain Aliphatic Amines | Water | PFBOC | 0.117 - 1.527 pg/mL | 0.15 pg/mL - 50 ng/mL | 62 - 105 | [2][3] |

| Aromatic Amines | Industrial Effluents, Blood Serum | Ethyl Chloroformate (ECF) | 0.05 - 0.1 µg/mL | 0.25 - 25 µg/mL | 92.4 - 98.7 | [4] |

| Primary/Secondary Aliphatic Amines | Environmental | Sulphonamide derivatives | Not Specified | Not Specified | Not Specified | [5] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for analyzing non-volatile or thermally unstable compounds. Since aliphatic amines often lack a UV-Vis chromophore or a native fluorophore, pre-column or post-column derivatization is essential for sensitive detection.[6] Fluorescence detection is commonly employed due to its high sensitivity and selectivity.[7]

Application Note: HPLC-FLD Analysis using OPA and FMOC-Cl Derivatization

This method allows for the simultaneous determination of primary and secondary aliphatic amines. o-Phthalaldehyde (OPA) reacts specifically with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1] Subsequently, 9-fluorenylmethyl chloroformate (FMOC-Cl) is used to derivatize the secondary amines.[7] This dual-derivatization scheme can be automated using a modern autosampler for high-throughput analysis.

Experimental Workflow: Automated Dual Derivatization HPLC-FLD

Protocol: Automated OPA/FMOC-Cl Derivatization for HPLC-FLD Analysis[8]

1. Reagents and Materials:

-

o-Phthalaldehyde (OPA)

-

3-Mercaptopropionic acid

-

9-Fluorenylmethyl chloroformate (FMOC-Cl)

-

Borate buffer (e.g., 400 mM, pH 10.2)

-

Acetonitrile, Methanol (HPLC Grade)

-

Phosphate buffer (for mobile phase and injection diluent)

-

HPLC system with an autosampler capable of programmed reagent addition, a gradient pump, a reversed-phase column (e.g., C18), and a fluorescence detector.

2. Reagent Preparation:

-

OPA Reagent: Combine borate buffer, an OPA stock solution (e.g., 50 mg/mL in methanol), and 3-mercaptopropionic acid. Prepare fresh.

-

FMOC Reagent: Dissolve FMOC-Cl in acetonitrile (e.g., 2.5 mg/mL). Prepare fresh.

3. Automated Derivatization and Injection (Example Autosampler Program):

-

Aspirate borate buffer into the sample loop.

-

Aspirate OPA reagent.

-

Aspirate the sample solution. Mix in the loop. This step derivatizes the primary amines.

-

Aspirate FMOC reagent into the loop. Mix again. This step derivatizes the secondary amines.

-

After a set reaction time, inject the entire content of the loop onto the HPLC column.

4. HPLC-FLD Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of phosphate buffer and an organic solvent like acetonitrile or methanol.

-

Fluorescence Detection (Example Wavelengths):

Quantitative Data for HPLC-Based Methods

| Analyte(s) | Matrix | Derivatization Agent | Limit of Detection (LOD) | Linear Range | Recovery (%) | Reference |

| 13 Aliphatic Amines (C2-C16) | N/A | F-trap pyrene | 3.6 - 25 fmol/injection | Not Specified | Not Specified | [8] |

| Polyamines | Urine | Dansyl chloride (DNS-Cl) | 2 ng/mL | Not Specified | Not Specified | [1] |

| Various Primary/Secondary Amines | Air | OPA / FMOC-Cl | ≤20 µg/L (MDL) | Not Specified | Not Specified | [7] |

| Biogenic Amines | Urine | Dansyl chloride | 0.54 - 3.6 µg/L | Not Specified | 93.6 - 114 | [9] |

| Aliphatic Amines | Lake Water | Naphthalene-2,3-dicarboxaldehyde (NDA) | 23.3 - 34.4 nmol/L | Not Specified | 52.2 - 127.9 | [10] |

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[11][12] It offers high separation efficiency, short analysis times, and requires minimal sample volume. As with HPLC, derivatization is necessary to add a detectable tag, often a fluorophore for Laser-Induced Fluorescence (LIF) detection, which provides exceptional sensitivity.[13]

Application Note: CE-LIF Analysis of Short-Chain Aliphatic Amines

This method is ideal for the trace determination of aliphatic amines in complex biological samples like serum and cell extracts.[13] Amines are derivatized with a fluorescent tag, such as N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA), and then separated by micellar electrokinetic capillary chromatography (MEKC), a mode of CE that uses micelles to separate both charged and neutral molecules.[13]

Experimental Workflow: CE-LIF

Protocol: SIFA Derivatization for CE-LIF Analysis[14]

1. Reagents and Materials:

-

N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA)

-

Boric acid buffer (e.g., 25 mM, pH 9.6)

-

Sodium dodecyl sulfate (SDS) for MEKC

-

CE instrument equipped with a LIF detector.

2. Derivatization:

-

Mix the biological sample (e.g., serum) with the fluorescent probe SIFA in a suitable buffer.

-

Incubate the mixture to allow the derivatization reaction to complete. Reaction conditions (time, temperature, pH) should be optimized for the specific amines of interest.

3. CE-LIF Analysis:

-

Capillary: Fused-silica capillary.

-

Running Buffer (Electrolyte): Boric acid buffer (e.g., 25 mM, pH 9.6) containing a micellar agent like SDS (e.g., 60 mM).

-

Injection: Inject the derivatized sample using either hydrodynamic (pressure) or electrokinetic (voltage) injection.

-

Separation: Apply a high voltage (e.g., 15-30 kV) across the capillary. The SIFA-labeled amines will separate based on their charge, size, and interaction with the SDS micelles.

-

Detection: Detect the migrating fluorescent derivatives as they pass through the LIF detector's laser beam.

Quantitative Data for CE-Based Methods

| Analyte(s) | Matrix | Derivatization Agent | Limit of Detection (LOD) | Separation Time | Reference |

| Short-Chain Aliphatic Amines | Serum, Cells | N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA) | 0.02 - 0.1 nM | < 8.5 min | [13] |

| Amines and Amino Acids | Saline/Acidic Samples | Pacific Blue | Not Specified | Not Specified | [14][15] |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 5. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]

- 6. sdiarticle4.com [sdiarticle4.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. Trace determination of short-chain aliphatic amines in biological samples by micellar electrokinetic capillary chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. | Semantic Scholar [semanticscholar.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Amine Hydrochlorides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amine hydrochlorides are a significant class of compounds in the pharmaceutical and chemical industries. They are often used to improve the stability and solubility of amine-containing active pharmaceutical ingredients (APIs). Accurate and reliable quantification of these compounds is crucial for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of amine hydrochlorides.

This application note provides a detailed protocol for the analysis of amine hydrochlorides using reversed-phase HPLC with ion-pair chromatography. This method is broadly applicable to a range of primary, secondary, tertiary, and quaternary amine hydrochlorides.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity.[1] Amine hydrochlorides are often polar and exist in their cationic form, leading to poor retention on traditional non-polar stationary phases like C18. To overcome this, ion-pair chromatography is employed. An ion-pairing reagent, typically an alkyl sulfonate, is added to the mobile phase.[2] This reagent has a hydrophobic tail and a negatively charged head group. The negatively charged head group forms an ion pair with the positively charged amine, and the hydrophobic tail interacts with the stationary phase, thereby increasing the retention of the amine hydrochloride on the column.[2][3] Control of the mobile phase pH is critical to ensure consistent ionization of the analyte and the ion-pairing reagent.[4]

Experimental Protocol

Equipment and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

-

Reagents:

-

Amine hydrochloride standard(s)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Deionized water (18.2 MΩ·cm)

-

Sodium 1-hexanesulfonate (ion-pairing reagent)

-

Potassium phosphate monobasic

-

Phosphoric acid

-

Preparation of Solutions

-

Mobile Phase (Isocratic):

-

Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in deionized water.

-

Adjust the pH to 2.5 with phosphoric acid.[5]

-

Add sodium 1-hexanesulfonate to the buffer to a final concentration of 5 mM.[5]

-

Mix the buffered ion-pair solution with methanol in a 65:35 (v/v) ratio.[5]

-

Degas the mobile phase by sonication or vacuum filtration before use.

-

-

Sample Diluent:

-

Use the mobile phase as the sample diluent to avoid peak distortion.

-

-

Standard Solutions:

-

Accurately weigh a known amount of the amine hydrochloride standard.

-

Dissolve the standard in the sample diluent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[5]

-

Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to the desired concentrations for calibration.

-

-

Sample Solutions:

-

Accurately weigh the sample containing the amine hydrochloride.

-

Dissolve and dilute the sample with the sample diluent to a concentration within the calibration range.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection.

-

HPLC Instrument Settings

| Parameter | Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 65:35 (v/v) 20 mM Phosphate Buffer (pH 2.5) with 5 mM Sodium 1-Hexanesulfonate : Methanol[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL |

| Column Temperature | 25°C[5] |

| Detection Wavelength | 220 nm (or wavelength of maximum absorbance for the specific amine)[5] |

| Run Time | 10-15 minutes (adjust as needed based on analyte retention) |

Data Presentation

The following table summarizes representative quantitative data for the analysis of various amine hydrochlorides using an ion-pair HPLC method. The values are illustrative and may vary depending on the specific compound and analytical conditions.